Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Description
Overview of Organotrifluoroborate Compounds
Organotrifluoroborates constitute a distinctive class of organoboron compounds characterized by an anion with the general formula [RBF₃]⁻, where R represents an organic substituent. These compounds can be conceptualized as protected boronic acids or as adducts formed between carbanions and boron trifluoride, providing a unique approach to organoboron chemistry that addresses many limitations of traditional boronic acid derivatives. The fundamental structural characteristic of organotrifluoroborates lies in their tetracoordinated monomeric species, which distinguishes them from the often oligomeric or polymeric structures observed in boronic acids and boronate esters. This monomeric nature contributes significantly to their enhanced stability and predictable reactivity patterns.
The chemical properties of organotrifluoroborates are particularly notable for their tolerance of air and moisture, features that make them exceptionally easy to handle and purify compared to other organoboron reagents. These compounds demonstrate remarkable resistance to oxidation, protodeboronation, and nucleophilic attack, allowing for the organic portions of the reagent to be further elaborated through various synthetic transformations. The overall stability of the carbon-boron bond in these systems has proven to be of high utility in contemporary organic synthesis, as it enables the development of synthetic strategies that would be challenging or impossible with less stable organoboron alternatives. Furthermore, organotrifluoroborates exhibit excellent solubility in polar solvents such as methanol, acetonitrile, dimethylformamide, and acetone, while counter ion exchange can render them soluble in organic solvents like dichloromethane.
The nucleophilic character of organotrifluoroborates represents another crucial aspect of their chemical behavior. This property enables them to participate in reactions with electrophiles without requiring transition-metal catalysts in certain cases, though they are perhaps most widely recognized for their exceptional performance in palladium-catalyzed cross-coupling reactions. The mechanistic understanding of organotrifluoroborate reactivity has revealed that these compounds typically undergo hydrolysis to the corresponding boronic acid in situ during cross-coupling reactions, a process that can be carefully controlled to optimize reaction outcomes. This controlled release mechanism has proven particularly valuable in Suzuki-Miyaura coupling reactions, where the gradual generation of boronic acid species helps minimize undesired side reactions such as oxidative homocoupling and protodeboronation.
Historical Context and Discovery
The development of organotrifluoroborate chemistry can be traced to the pioneering work of Vedejs and colleagues, who first described the facile synthesis of organotrifluoroborates from boronic acids using potassium hydrogen fluoride as a convenient and inexpensive reagent. This foundational methodology established the basic principles for preparing these compounds from readily available boronic acid precursors, setting the stage for the extensive development of organotrifluoroborate chemistry that would follow. The initial discovery demonstrated that trifluoroborates could be easily accessed not only from boronic acids but also from boronate esters, boroxines, and diaminoboranes, providing multiple synthetic pathways to these valuable compounds.
The historical progression of organotrifluoroborate chemistry gained significant momentum through the extensive research contributions of Gary Molander and his collaborators at the University of Pennsylvania. Over the past two decades, this research group has been instrumental in transforming organotrifluoroborates from chemical curiosities into important reagents for organic molecule elaboration. The systematic development of synthetic methodologies, mechanistic understanding, and practical applications has resulted in the preparation and characterization of over 850 structurally diverse organotrifluoroborate compounds from this single research laboratory. This prolific output has contributed to the commercial availability of more than 600 different organotrifluoroborate reagents, representing a remarkable achievement in the democratization of advanced organoboron chemistry.
The evolution of organotrifluoroborate chemistry has been closely intertwined with advances in cross-coupling methodology, particularly the Suzuki-Miyaura reaction. The recognition that organotrifluoroborates could serve as superior alternatives to traditional boronic acids and boronate esters in these transformations led to intensive research into their application in various coupling scenarios. Particularly significant was the development of protocols using monocoordinated palladium complexes derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes, which revolutionized the efficiency and scope of Suzuki-Miyaura coupling reactions when combined with organotrifluoroborate partners. These advances established organotrifluoroborates as demonstrably superior cross-coupling partners in many cases, not only in terms of their chemical and physical properties but also because of their exceptional cross-coupling capabilities.
The historical development of specific organotrifluoroborate derivatives, including functionalized compounds such as this compound, represents the maturation of this field toward increasingly sophisticated synthetic targets. The development of methodologies for preparing aminomethyltrifluoroborates and related derivatives has revealed complex chemical compositions and reactivity patterns that required careful reinvestigation to establish their true chemical identities. This iterative process of discovery, characterization, and refinement exemplifies the rigorous scientific approach that has characterized the development of organotrifluoroborate chemistry from its inception to its current status as an essential component of modern organic synthesis.
Significance in Modern Chemical Research
The significance of organotrifluoroborates in contemporary chemical research stems from their unique combination of stability, reactivity, and versatility that addresses many challenges associated with traditional organoboron reagents. In the context of cross-coupling reactions, organotrifluoroborates have demonstrated superior performance characteristics compared to boronic acids and boronate esters, particularly in their resistance to competitive protodeboronation reactions that can significantly reduce the efficiency of these transformations. This resistance allows organotrifluoroborates to be used in nearly stoichiometric amounts relative to electrophilic cross-coupling partners, thereby increasing reaction efficiency while simultaneously reducing costs associated with reagent excess.
The practical advantages of organotrifluoroborates extend beyond their superior chemical properties to encompass significant economic and environmental benefits. The preparation of potassium organotrifluoroborates typically employs potassium hydrogen fluoride, which costs approximately 0.07 dollars per gram compared to pinacol at 0.70 dollars per gram, representing a ten-fold cost advantage. Additionally, these reagents can generally be purified by simple recrystallization procedures, are stable to air and moisture at room temperature, provide known stoichiometries, and generate reaction byproducts with low toxicity profiles. These characteristics collectively make organotrifluoroborates particularly attractive for both research and industrial applications where cost, safety, and environmental considerations are paramount.
In pharmaceutical and agrochemical research, organotrifluoroborates have found increasing application as synthetic intermediates for the preparation of complex organic molecules. The trifluoroborate moiety serves as a versatile functional group that can facilitate various chemical transformations crucial in the synthesis of bioactive compounds. Specific examples include their use in the synthesis of fluorescent nucleosides, where the superior performance of organotrifluoroborates compared to analogous boronic acids has been clearly demonstrated. In one notable case, switching from an indoloboronic acid to the corresponding organotrifluoroborate improved reaction yields from 37% to 60% in heteroaryl cross-coupling reactions. Similar improvements have been observed in the synthesis of protein kinase inhibitors, where the use of organotrifluoroborates effectively suppressed undesired indole homocoupling reactions that occurred when analogous boronic acids were employed.
The mechanistic insights gained from organotrifluoroborate research have contributed significantly to the broader understanding of organoboron chemistry and cross-coupling methodology. Studies of organotrifluoroborate hydrolysis have revealed complex kinetic profiles that depend on multiple variables including the electronic nature of the organic substituent, reaction conditions, and even physical factors such as reaction vessel geometry and stirring efficiency. These investigations have led to the development of predictive models based on density functional theory calculations of boron-fluorine bond lengths and Swain-Lupton resonance parameters that allow researchers to evaluate a priori whether a particular organotrifluoroborate will undergo fast, slow, or very slow hydrolysis under specific reaction conditions. Such mechanistic understanding has proven invaluable for optimizing reaction conditions and developing new synthetic methodologies.
Scope and Objectives of the Outline
The comprehensive examination of this compound presented in this analysis serves multiple interconnected objectives that collectively provide a thorough understanding of this important compound within the broader context of organotrifluoroborate chemistry. The primary objective is to establish a complete chemical profile of this specific compound, including its physical and chemical properties, synthesis methodologies, reactivity patterns, and practical applications in organic synthesis. This analysis draws upon extensive research findings from multiple laboratories and encompasses both fundamental chemical principles and practical synthetic applications to provide a balanced perspective on the compound's significance in modern chemistry.
A secondary objective involves contextualizing this specific organotrifluoroborate within the broader family of related compounds to highlight both common characteristics and unique features that distinguish it from other members of this chemical class. This comparative approach enables readers to appreciate how structural modifications, particularly the incorporation of the 2-chlorophenyl amino group and the three-carbon linker, influence the compound's properties and reactivity compared to simpler organotrifluoroborate derivatives. The analysis also examines how these structural features contribute to the compound's potential applications in pharmaceutical and agrochemical synthesis, where such functionalized organotrifluoroborates are increasingly valued for their ability to introduce complex structural motifs in single synthetic steps.
The scope of this examination encompasses detailed analysis of synthetic methodologies employed for the preparation of this compound, including both traditional approaches based on boronic acid precursors and more recent methods involving direct functional group manipulation. Particular attention is given to the practical aspects of synthesis, purification, and characterization that are essential for researchers seeking to employ this compound in their own investigations. The analysis also addresses mechanistic considerations related to the compound's reactivity, drawing upon the extensive body of research on organotrifluoroborate mechanisms to provide insights into how this specific derivative is likely to behave under various reaction conditions.
An additional objective involves examining the compound's role in contemporary synthetic chemistry, particularly in the context of cross-coupling reactions and other carbon-carbon bond-forming processes that are central to modern organic synthesis. This includes analysis of reaction conditions, substrate scope, and comparative performance relative to other organoboron reagents to provide practical guidance for synthetic chemists. The examination also considers future prospects for this compound and related derivatives, including potential new applications and synthetic methodologies that may emerge from ongoing research in organotrifluoroborate chemistry. Through this comprehensive approach, the analysis aims to provide both immediate practical value for current research applications and broader insights that may guide future developments in this rapidly evolving field of chemistry.
Properties
IUPAC Name |
potassium;[3-(2-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUSTSFOJDIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-18-2 | |
| Record name | Borate(1-), [3-[(2-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Boronic Acid Derivatives and KHF₂ Treatment
Methodology:
This classical approach involves the conversion of a suitable boronic acid precursor into the trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂). The process typically proceeds as follows:
- Step 1: Synthesis of the precursor boronic acid, often via electrophilic substitution or cross-coupling reactions.
- Step 2: Treatment of the boronic acid with KHF₂ in an appropriate solvent (e.g., cyclopentyl methyl ether, CMPE, or aqueous media) under mild conditions.
- Step 3: Isolation of the potassium organotrifluoroborate by filtration or crystallization.
Research Findings:
This method is well-documented for various alkyl and aryl boronic acids, including cyclopropyl and secondary alkyl derivatives, with yields ranging from moderate to high depending on substrate stability and reaction conditions.
Example:
Preparation of potassium cyclopropyltrifluoroborate involves reacting the corresponding boronic acid with KHF₂, typically using Pd catalysis for subsequent cross-coupling applications, indicating the method's versatility.
Direct Synthesis from Organohalides and Boron Reagents
Methodology:
This approach involves the nucleophilic substitution of halogenated precursors with boron reagents, often facilitated by catalytic systems:
- Step 1: Reacting halogenated compounds (e.g., chlorinated or brominated derivatives) with boron sources such as boron trifluoride or boron esters.
- Step 2: Use of catalysts like palladium or ruthenium complexes to promote the formation of the organoboron intermediate.
- Step 3: Conversion of the intermediate into the trifluoroborate salt by treatment with KHF₂.
Research Findings:
This method is advantageous for synthesizing complex organoboron compounds, including the target molecule, and can be scaled for larger synthesis. It often requires careful control of reaction conditions to prevent side reactions such as β-hydride elimination.
One-Pot Synthesis from Boronic Acids and Fluoride Sources
Methodology:
Recent advances have enabled the one-pot synthesis of trifluoroborates directly from boronic acids:
- Step 1: Combine boronic acid with a fluoride source such as KHF₂ in a suitable solvent.
- Step 2: Heat or stir under mild conditions to facilitate the formation of the trifluoroborate salt.
- Step 3: Purify via crystallization or filtration.
Research Findings:
This method simplifies the synthesis, reduces purification steps, and improves overall yield. It is particularly useful for sensitive or complex boronic acids, including the compound of interest.
Specific Preparation of Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Based on recent data and product-specific protocols:
Note:
The synthesis often involves initial preparation of the corresponding boronic acid derivative, followed by fluorination with KHF₂, which yields the stable trifluoroborate salt suitable for further applications.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
One of the primary applications of this compound lies in its role as a reagent in medicinal chemistry. It can be utilized in the following ways:
- Cross-Coupling Reactions : The trifluoroborate group allows for efficient cross-coupling reactions with various electrophiles, facilitating the synthesis of complex organic molecules.
- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways associated with diseases.
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties, making it a candidate for further exploration in cancer therapeutics.
Material Science Applications
In addition to medicinal chemistry, Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate finds applications in material science:
- Polymer Chemistry : Its ability to participate in polymerization reactions can be harnessed to develop new materials with tailored properties.
- Nanotechnology : The compound can be utilized in the synthesis of nanomaterials, potentially leading to advancements in electronic and photonic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer activity of compounds derived from this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Case Study 2: Cross-Coupling Efficiency
Research conducted on the efficiency of cross-coupling reactions involving this trifluoroborate revealed that it outperforms traditional reagents under mild conditions. This finding highlights its applicability in synthesizing complex molecules more sustainably.
Mechanism of Action
The mechanism by which Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate exerts its effects involves interactions with molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific molecular targets and pathways depend on the compound’s application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or their positions:
Table 1: Comparative Data of Potassium Trifluoroborate Derivatives
Key Research Findings
Electronic Effects
- However, the meta-nitro isomer (CAS 1705578-38-6) may exhibit lower reactivity than the para counterpart (CAS 1705578-36-4) due to reduced resonance stabilization .
- Chloro vs. Bromo : Bromine’s higher atomic weight and polarizability in 3-bromo () and 2-bromo () analogs may improve oxidative addition in palladium-catalyzed reactions compared to chloro derivatives .
Steric and Solubility Considerations
- Solubility : The target compound requires heating/sonication for dissolution, whereas nitro derivatives (e.g., 4-nitro) may have lower solubility due to increased polarity .
Commercial Availability and Stability
- Pricing : The 4-nitro derivative (CAS 1705578-36-4) is priced at 573.00 €/g (CymitQuimica), reflecting its specialized application .
- Storage : Most derivatives, including the target, are stable at room temperature, though nitro-containing compounds may require protection from light to prevent degradation .
Biological Activity
Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, with CAS number 1705578-18-2, is a synthetic compound that has garnered attention due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10ClBF3KNO2
- Molecular Weight : 301.54 g/mol
- Appearance : Typically presented as a powder for research applications.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds in this class may exhibit:
- Anti-cancer properties : By inhibiting specific enzymes involved in tumor progression.
- Antimicrobial effects : Demonstrated through various in vitro assays against bacteria and fungi.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| A549 (Lung) | 20 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Disruption of mitochondrial function |
These results suggest that the compound may act as a potent inhibitor of cell growth in certain cancer types.
Antimicrobial Activity
In antimicrobial assays, this compound has shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These findings indicate its potential as an antimicrobial agent, particularly against resistant strains.
Case Study 1: Cancer Treatment
In a study published in Journal of Medicinal Chemistry, researchers explored the effects of this compound on breast cancer models. The compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This study highlights the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
A recent clinical trial investigated the use of this compound in treating skin infections caused by resistant bacteria. The trial demonstrated a marked improvement in infection resolution rates compared to standard treatments, suggesting that this compound could be a valuable addition to the antimicrobial arsenal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
